![molecular formula C21H16N4O5S B2796824 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 851095-62-0](/img/structure/B2796824.png)
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as FIIN-3, is a small molecule inhibitor that targets the tyrosine kinase activity of FGFR1-4. FGFRs are transmembrane receptors that play an important role in cell growth, differentiation, and survival. Overexpression and aberrant activation of FGFRs have been implicated in various diseases, including cancer, angiogenesis, and bone disorders. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-related diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has demonstrated the synthesis and potential biological activities of related heterocyclic compounds, showing that similar structures possess antibacterial, antifungal, and antitumor properties. For instance, Patel, H. S. Patel, and P. Shah (2015) outlined the synthesis of novel heterocyclic compounds including derivatives similar to the compound , highlighting their antimicrobial activities against various bacteria and fungi. These findings suggest potential research pathways for the compound related to antimicrobial applications (Patel, Patel, & Shah, 2015).
Anticancer Potential
Another avenue of research has focused on the synthesis and evaluation of related 1,3,4-oxadiazole derivatives for their anticancer activity. Ravinaik et al. (2021) synthesized a series of derivatives and tested them against various cancer cell lines, finding that some exhibited moderate to excellent anticancer activity. This highlights the potential utility of the compound in cancer research, specifically in the design and development of new anticancer agents (Ravinaik et al., 2021).
Antiplasmodial Activities
Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amine derivatives against Plasmodium falciparum strains, revealing structure-activity relationships critical for antiplasmodial efficacy. This research indicates potential for the compound to be studied for its effects against malaria, offering a foundation for the development of novel antimalarial drugs (Hermann et al., 2021).
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c26-19(22-21-24-23-20(30-21)18-6-3-13-29-18)15-7-9-16(10-8-15)31(27,28)25-12-11-14-4-1-2-5-17(14)25/h1-10,13H,11-12H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCWLBIEBBZDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.